Product packaging for Cholesteryl Linoleate(Cat. No.:CAS No. 604-33-1)

Cholesteryl Linoleate

Cat. No.: B163430
CAS No.: 604-33-1
M. Wt: 649.1 g/mol
InChI Key: NAACPBBQTFFYQB-LJAITQKLSA-N
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Description

Contextual Significance within Lipid Biochemistry

Cholesteryl esters are lipids that serve as the primary storage and transport form of cholesterol in the body. hmdb.ca They are less polar and more hydrophobic than free cholesterol, allowing large quantities to be packed into the core of lipoprotein particles and intracellular lipid droplets. nih.govfrontiersin.org This esterification process is a critical mechanism for managing cholesterol levels and preventing the toxicity associated with excess free cholesterol. frontiersin.org

The formation of cholesteryl esters is catalyzed by two main enzymes:

Lecithin-cholesterol acyltransferase (LCAT) : This enzyme functions in the plasma, primarily within high-density lipoprotein (HDL) particles. It transfers a fatty acid, often a polyunsaturated one, from a phospholipid molecule (phosphatidylcholine) to cholesterol. frontiersin.orgahajournals.org

Acyl-CoA:cholesterol acyltransferase (ACAT) : This intracellular enzyme esterifies cholesterol with a fatty acid derived from fatty acyl-CoA. ahajournals.org It has two isoforms, with ACAT2 being primarily responsible for producing the cholesteryl esters that are secreted from the liver and intestine in very-low-density lipoproteins (VLDL) and chylomicrons. ahajournals.org

Cholesteryl linoleate (B1235992) is distinguished by its fatty acid component, linoleic acid, which is a polyunsaturated fatty acid (PUFA). frontiersin.orgnih.gov The presence of double bonds in the linoleic acid chain makes cholesteryl linoleate particularly susceptible to oxidation by free radicals or enzymes. frontiersin.orgresearchgate.net This susceptibility is a key reason for its significance in research, as its oxidation products are implicated in the inflammatory processes characteristic of diseases like atherosclerosis. hmdb.caresearchgate.net In a laboratory context, pure this compound is also utilized as a high-performance liquid chromatography (HPLC) standard for the analysis of lipoproteins from research subjects, such as rats. scientificlabs.co.ukmpbio.comchemicalbook.commpbiochina.com

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
Chemical Formula C45H76O2 mpbio.comnih.govchemicalbook.com
Molecular Weight 649.1 g/mol mpbio.comnih.govnih.gov
CAS Number 604-33-1 mpbio.comnih.govchemicalbook.com
Appearance Powder scientificlabs.co.uk
Classification Cholesteryl Ester drugbank.com

| Synonyms | CE(18:2), Cholesterol Linoleate, Linoleic Acid Cholesteryl Ester | nih.govcaymanchem.com |

Role as a Prevalent Cholesteryl Ester in Biological Systems

This compound is the most abundant cholesteryl ester found within the neutral core of low-density lipoproteins (LDL). researchgate.netscientificlabs.co.uksigmaaldrich.com These lipoproteins are the primary carriers of cholesterol to peripheral tissues. The metabolic journey of LDL-associated this compound involves uptake by cells through the LDL receptor. scientificlabs.co.ukpnas.org Following uptake, the LDL particle is transported to lysosomes, where the enzyme acid cholesteryl ester hydrolase breaks down the cholesteryl esters, releasing free cholesterol for cellular use. scientificlabs.co.ukchemicalbook.comsigmaaldrich.com A defect in this hydrolase enzyme can lead to the accumulation of cholesteryl esters and contribute to the formation of atherosclerotic lesions. scientificlabs.co.ukchemicalbook.com

The significance of this compound extends to its direct involvement in pathology. It is a major component of the lipids that accumulate in atherosclerotic plaques. hmdb.caahajournals.org Research has shown that in advanced human plaques, a significant portion (approximately 30%) of this compound can be found in oxidized forms, such as hydroxides and ketones. ahajournals.org The oxidation of this compound within LDL is considered a key event in the development of atherosclerosis. caymanchem.com Its oxidation products, like this compound hydroperoxides, are found in atherosclerotic lesions and are believed to contribute to chronic inflammatory processes. hmdb.cacaymanchem.com

Beyond atherosclerosis, this compound has been identified in other biological contexts. For instance, it is one of the lipids found in human nasal fluid that contributes to its inherent antibacterial activity. nih.govselleck.co.jp In animal models, elevated levels of this compound in certain lipoproteins have been correlated with increased hepatic cholesterol and a greater number of atherosclerotic lesions, marking it as a pro-atherogenic molecule in specific contexts. caymanchem.combertin-bioreagent.com

Table 2: Average Lipid Content in Human Atherosclerotic Plaque Samples

Lipid Component Concentration (mol/mol Free Cholesterol) Source(s)
Cholesteryl Oleate (B1233923) 0.53 ± 0.19 ahajournals.org
This compound (Unoxidized) 0.17 ± 0.08 ahajournals.org
This compound (Oxidized) 0.08 ± 0.04 ahajournals.org
Cholesteryl Arachidonate 0.04 ± 0.02 ahajournals.org

| Cholesteryl Linolenate | 0.04 ± 0.03 | ahajournals.org |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H76O2 B163430 Cholesteryl Linoleate CAS No. 604-33-1

Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9Z,12Z)-octadeca-9,12-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H76O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h11-12,14-15,26,35-36,38-42H,7-10,13,16-25,27-34H2,1-6H3/b12-11-,15-14-/t36-,38+,39+,40-,41+,42+,44+,45-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAACPBBQTFFYQB-LJAITQKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H76O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

649.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

604-33-1
Record name Cholesteryl linoleate
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Record name Cholesteryl linoleate
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Record name Cholest-5-en-3-ol (3.beta.)-, 3-[(9Z,12Z)-9,12-octadecadienoate]
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Record name Cholest-5-en-3β-yl (Z,Z)-octadeca-9,12-dienoate
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Record name CHOLESTEROL LINOLEATE
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Enzymatic Synthesis and Esterification Pathways of Cholesteryl Linoleate

Acyl-CoA:Cholesterol Acyltransferase (ACAT) Isoforms and Substrate Specificity

Acyl-CoA:Cholesterol Acyltransferase (ACAT) is an intracellular, membrane-bound enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-Coenzyme A (acyl-CoA). nih.govnih.gov This process is vital for packaging excess cholesterol into a more hydrophobic form for storage or transport. sigmaaldrich.com In mammals, two distinct ACAT genes, ACAT1 and ACAT2, have been identified, encoding two isoenzymes with different tissue distributions and physiological functions. molbiolcell.org While ACAT1 is found in a wide variety of tissues, ACAT2 expression is primarily restricted to the intestines and liver. sigmaaldrich.commolbiolcell.org Both enzymes facilitate the esterification of cholesterol, but their differing locations and substrate preferences lead to distinct roles in lipid metabolism. molbiolcell.orgahajournals.org ACAT characteristically utilizes acyl-CoA as the source for the fatty acid component of the resulting cholesteryl ester. sigmaaldrich.com

ACAT1 in Intracellular Cholesteryl Ester Storage

ACAT1 is ubiquitously expressed in many cell types and tissues, including macrophages, adrenal glands, and sebaceous glands. molbiolcell.org Its primary function is to produce cholesteryl esters for intracellular storage in the form of lipid droplets. ahajournals.org This enzyme is located in the endoplasmic reticulum and plays a critical role in preventing the toxicity associated with an excess of free cholesterol within the cell membrane. nih.gov Studies have shown that ACAT1 is an allosteric enzyme that is regulated by its substrate, cholesterol. nih.gov The substrate saturation curve for cholesterol is sigmoidal, indicating a cooperative binding mechanism, while the curve for oleoyl-CoA is hyperbolic. nih.gov This suggests that cellular cholesterol levels directly influence the enzyme's activity. Research in various cell types, including Chinese hamster ovary (CHO) cells, has been instrumental in characterizing the enzymatic properties of recombinant human ACAT-1. nih.gov

Table 1: Properties of ACAT1
PropertyDescriptionReference
Cellular LocationEndoplasmic Reticulum nih.gov
Tissue DistributionUbiquitous (e.g., macrophages, adrenal glands, sebaceous glands) molbiolcell.org
Primary FunctionFormation of cholesteryl esters for intracellular storage ahajournals.org
SubstratesCholesterol and long-chain fatty acyl-CoA nih.gov
Kinetic Profile (Cholesterol)Highly sigmoidal (cooperative) nih.gov
Kinetic Profile (Acyl-CoA)Hyperbolic nih.gov

ACAT2 in Lipoprotein Cholesteryl Ester Secretion

In contrast to the widespread distribution of ACAT1, ACAT2 is predominantly found in the absorptive enterocytes of the small intestine and in hepatocytes. sigmaaldrich.commolbiolcell.orgahajournals.org Its main role is to esterify dietary and newly synthesized cholesterol, packaging the resulting cholesteryl esters into lipoproteins for secretion. sigmaaldrich.comahajournals.org In the intestine, ACAT2 is crucial for the absorption of dietary cholesterol, where it esterifies cholesterol that is then incorporated into chylomicrons. molbiolcell.org In the liver, ACAT2 provides the cholesteryl esters that are assembled into very-low-density lipoproteins (VLDL). ahajournals.org These lipoproteins are then secreted into the bloodstream to transport lipids to peripheral tissues. Studies have indicated that ACAT2 plays a significant part in determining the cholesteryl ester content of these secreted lipoproteins. ahajournals.org

Table 2: Characteristics of LCAT
CharacteristicDescriptionReference
Cellular LocationPlasma (associated with HDL and LDL) wikipedia.org
Primary FunctionEsterification of free cholesterol in plasma lipoproteins biovendor.com
SubstratesCholesterol and Phosphatidylcholine (lecithin) sigmaaldrich.comnih.gov
Major Product ExampleCholesteryl Linoleate (B1235992) unimi.it
Physiological RoleKey enzyme in reverse cholesterol transport and HDL maturation biovendor.comunimi.it

Regulation of Cholesteryl Linoleate Biosynthesis

The biosynthesis of cholesteryl esters, including this compound, is tightly regulated to maintain cellular lipid homeostasis. This regulation occurs at multiple levels, primarily through the control of the expression and activity of the enzymes involved in cholesterol and fatty acid synthesis. A key family of transcription factors known as sterol regulatory element-binding proteins (SREBPs) are central to this process. nih.gov SREBPs control the transcription of genes that encode enzymes required for the synthesis of cholesterol and fatty acids. nih.govjci.org

When cellular sterol levels are low, SREBP-2 is activated to promote the transcription of genes involved in cholesterol synthesis, such as HMG-CoA reductase. mdpi.com Conversely, SREBP-1c, which preferentially activates genes for fatty acid synthesis, is regulated by hormones like insulin (B600854) and by nuclear receptors called Liver X Receptors (LXRs). jci.org LXRs act as cellular sterol sensors; when cholesterol levels are high, they activate the transcription of SREBP-1c. jci.orgmdpi.com This leads to an increased synthesis of fatty acids, including oleate (B1233923), which is a preferred substrate for ACAT, thereby promoting the esterification and storage of excess cholesterol. jci.org Furthermore, polyunsaturated fatty acids can suppress the transcription of SREBP-1c, creating a feedback loop that helps regulate fatty acid synthesis. nih.gov The activity of ACAT itself is also allosterically regulated by the availability of its substrate, cholesterol, ensuring that esterification increases when cellular free cholesterol levels rise. nih.gov

Hydrolysis and De Esterification Mechanisms of Cholesteryl Linoleate

Lysosomal Acid Lipase (B570770) and Sterol Ester Hydrolase Activity

The hydrolysis of cholesteryl esters, including cholesteryl linoleate (B1235992), that enter cells via lipoprotein uptake is predominantly carried out within lysosomes by lysosomal acid lipase (LAL). annualreviews.orgpnas.org LAL is a serine hydrolase that functions optimally in the acidic environment of the lysosome. researchgate.net It catalyzes the deacylation of the cholesteryl ester core of endocytosed low-density lipoproteins (LDL), releasing free cholesterol and fatty acids. uniprot.org The essential role of LAL is underscored by the genetic disorders Wolman disease and cholesteryl ester storage disease (CESD), which result from deficient LAL activity and lead to the massive accumulation of cholesteryl esters and triglycerides in various tissues. researchgate.netahajournals.org

In addition to the lysosomal pathway, a distinct non-lysosomal or cytosolic pathway for cholesteryl ester hydrolysis exists, mediated by neutral cholesteryl ester hydrolase (nCEH), also known as sterol ester hydrolase. ahajournals.org This enzyme is active at a neutral pH and is responsible for hydrolyzing cholesteryl esters stored in cytoplasmic lipid droplets. ahajournals.org While LAL primarily handles the breakdown of newly acquired cholesteryl esters from lipoproteins, nCEH is involved in the mobilization of stored cholesterol. Some microbial enzymes, such as those from Pseudomonas aeruginosa, also exhibit high activity towards cholesteryl linoleate. csic.estandfonline.com

The activity of these hydrolases can be influenced by the substrate concentration. For instance, the activity of macrophage neutral cholesteryl ester hydrolase on oxidized this compound is highly dependent on the substrate concentration. researchgate.net

Regulation of this compound Hydrolysis

The hydrolysis of this compound is a tightly regulated process. High concentrations of LDL-cholesterol have been shown to decrease the activity of cholesteryl ester hydrolase (CEH) in mononuclear cells, leading to the accumulation of cholesteryl esters, particularly this compound. nih.gov This suggests a feedback mechanism where high levels of extracellular cholesterol can suppress its own intracellular liberation from esterified forms.

Furthermore, the hydrolysis of cholesteryl esters can be stimulated. High-density lipoprotein (HDL) can enhance the hydrolysis of cholesteryl oleate (B1233923) in a concentration-dependent manner. ahajournals.org For example, in one study, HDL at a concentration of 500 μg protein/mL increased the hydrolysis rate by 61% compared to the control. ahajournals.org This effect is partly mediated by the stabilization of prostacyclin (PGI2) by HDL, which in turn increases the activities of both acid and neutral cholesteryl ester hydrolases. jci.org

Inhibition of lysosomal function with agents like chloroquine (B1663885) effectively blocks the hydrolysis of lipoprotein-bound this compound, highlighting the critical role of the lysosomal pathway in this process. pnas.orgsemanticscholar.org

Receptor-Dependent Hydrolysis of Lipoprotein-Contained this compound

The hydrolysis of this compound contained within lipoproteins is intrinsically linked to receptor-mediated endocytosis. The process begins with the binding of LDL to specific cell surface receptors. pnas.orgsemanticscholar.org Following binding, the LDL-receptor complex is internalized into the cell through endocytosis and delivered to lysosomes. annualreviews.orgsemanticscholar.org

Within the lysosomes, LAL hydrolyzes the this compound component of the LDL particle. pnas.org This receptor-dependent pathway is crucial for the cellular uptake and utilization of cholesterol from LDL. This is evident in individuals with homozygous familial hypercholesterolemia who lack functional LDL receptors. Their cells are unable to take up LDL at normal rates and consequently cannot hydrolyze the associated this compound. pnas.orgpnas.org However, cell-free extracts from these individuals can hydrolyze this compound at a normal rate in an acidic environment, demonstrating that the hydrolytic machinery is intact but inaccessible to the lipoprotein-bound substrate without receptor-mediated uptake. pnas.orgpnas.org

Studies using radiolabeled this compound have shown that its hydrolysis parallels the degradation of the protein component of LDL, further supporting the coordinated breakdown of the entire lipoprotein particle within the lysosome. pnas.org The liberated cholesterol then moves to other cellular compartments to be used for various metabolic processes or re-esterified for storage. nih.gov

Reversible Accumulation and Hydrolysis-Re-esterification Cycles of Cholesteryl Esters in Macrophages

In macrophages, particularly in the context of atherosclerosis, cholesteryl esters stored in cytoplasmic lipid droplets undergo a continuous cycle of hydrolysis and re-esterification. annualreviews.orgexlibrisgroup.comscispace.com This dynamic process, often referred to as the "cholesteryl ester cycle," involves the hydrolysis of stored cholesteryl esters by a non-lysosomal, neutral esterase, distinct from LAL. annualreviews.org The resulting free cholesterol can then be re-esterified by the enzyme acyl-CoA:cholesterol acyltransferase (ACAT) and stored again as cholesteryl ester droplets. annualreviews.orgahajournals.org

This cycle allows for the constant turnover of the cholesterol component of the lipid droplets, with a reported half-life of approximately 24 hours. nih.gov The balance between hydrolysis and re-esterification determines the net accumulation of cholesteryl esters within the macrophage. When an acceptor for free cholesterol, such as HDL, is present in the extracellular environment, the liberated cholesterol is not re-esterified but is instead effluxed from the cell. annualreviews.org

Morphological studies have revealed that lipase activity is associated with the membrane structures surrounding these lipid droplets, and a pool of free cholesterol is also present at these sites. nih.gov Inhibition of the re-esterification process leads to the disappearance of cholesteryl ester droplets and the accumulation of free cholesterol within the cell. nih.gov This hydrolysis-re-esterification mechanism is a key feature of foam cell formation, a hallmark of atherosclerotic plaques. semanticscholar.org

Role of Hormone-Sensitive Lipase in Cholesteryl Ester Hydrolysis

Hormone-sensitive lipase (HSL), also known as cholesteryl ester hydrolase (CEH), is an intracellular neutral lipase that plays a significant role in the hydrolysis of cholesteryl esters, in addition to its primary role in breaking down triglycerides. nih.govwikipedia.orgresearchgate.net HSL is capable of hydrolyzing a variety of esters, including triacylglycerols, diacylglycerols, monoacylglycerols, and cholesteryl esters. nih.govresearchgate.net

HSL is highly expressed in adipose tissue and steroidogenic tissues, where it is crucial for mobilizing stored fats and providing cholesterol for steroid hormone synthesis. nih.govwikipedia.org It is also found in smaller amounts in macrophages. nih.govresearchgate.net The activity of HSL is regulated by hormones; it is activated by catecholamines and ACTH and inhibited by insulin (B600854). wikipedia.org This regulation occurs through phosphorylation of the enzyme. researchgate.net

In the context of cholesteryl ester metabolism, HSL is important for the release of cholesterol from cholesteryl esters for use in steroidogenesis and for cholesterol efflux from cells. wikipedia.org The activity of HSL is considered important in preventing or mitigating the formation of foam cells in atherosclerosis. wikipedia.org Overexpression of HSL has been shown to increase the hydrolysis of cholesteryl esters. ahajournals.org

Intracellular Trafficking and Compartmentalization of Cholesteryl Linoleate

Receptor-Mediated Endocytosis of Lipoprotein-Derived Cholesteryl Linoleate (B1235992)

The journey of cholesteryl linoleate into the cell begins with the process of receptor-mediated endocytosis, primarily through the low-density lipoprotein (LDL) receptor system. nih.govmcgill.ca LDL particles, rich in cholesteryl esters like this compound, are the main carriers of cholesterol in the blood. These particles bind to specific LDL receptors clustered in specialized regions of the plasma membrane known as clathrin-coated pits. nih.govmcgill.ca

Following binding, the coated pits invaginate and pinch off to form coated vesicles, enclosing the LDL particles. mcgill.ca This process is highly specific and allows for the efficient uptake of LDL. nih.gov Studies using LDL labeled with non-hydrolyzable cholesteryl linoleyl ether have confirmed that uptake occurs via the apo B,E receptor-mediated endocytosis pathway, similar to that of native LDL. ahajournals.org The number of LDL receptors on the cell surface is regulated by the cell's cholesterol needs, providing a key control point for cholesterol uptake. nih.gov

Once inside the cell, the coated vesicles shed their clathrin coat and fuse with early endosomes. The acidic environment of the endosome causes the LDL particle to dissociate from its receptor. The receptor is then recycled back to the plasma membrane for reuse, while the LDL particle continues its journey to the lysosome. mcgill.ca

Endosomal and Lysosomal Processing of this compound

The LDL particle, carrying its cargo of this compound, is transported from early endosomes to late endosomes and finally to lysosomes. mdpi.com Lysosomes are acidic organelles containing a variety of hydrolytic enzymes. Within the lysosome, the protein component of LDL is degraded, and the cholesteryl esters are hydrolyzed by the enzyme lysosomal acid lipase (B570770) (LAL) to release free cholesterol and fatty acids. nih.govaustinpublishinggroup.com

The hydrolysis of cholesteryl esters is a critical step, as free cholesterol is the form that can be utilized by the cell. pnas.org Studies using LDL labeled with [3H]this compound have shown that the hydrolysis of the ester proceeds linearly for several hours after the LDL reaches the lysosome. researchgate.net However, the accumulation of unesterified cholesterol within the lysosome can inhibit the subsequent hydrolysis of newly delivered lipoprotein cholesteryl esters, a phenomenon observed in models of lysosomal storage disorders. nih.gov In such cases, lysosomes can become engorged with lipids, leading to cellular dysfunction. nih.gov

Vesicular and Non-Vesicular Transport Mechanisms

Once liberated from the lysosome, free cholesterol must be transported to other cellular compartments, such as the endoplasmic reticulum (ER) and the plasma membrane. This transport occurs through both vesicular and non-vesicular mechanisms. ahajournals.org

Vesicular transport involves the movement of cholesterol within membrane-bound vesicles that bud from one organelle and fuse with another. ahajournals.org This process is dependent on an intact cytoskeleton and requires energy in the form of ATP. austinpublishinggroup.comahajournals.org A significant portion of LDL-derived cholesterol is transported from the NPC1-containing endosomal compartment to the trans-Golgi network (TGN) via vesicular trafficking before reaching the ER. pnas.org Rab proteins, such as Rab8 and Rab9, play a key role in regulating this vesicular movement. austinpublishinggroup.com

Non-vesicular transport , on the other hand, does not involve vesicles and is thought to be mediated by lipid transfer proteins that can shuttle cholesterol molecules through the aqueous cytosol. ahajournals.orgjci.org This mode of transport can occur at membrane contact sites, where two organelles are in close proximity. jci.org Non-vesicular transport is believed to be a rapid mechanism for moving large amounts of sterol, particularly when a compartment is flooded with cholesterol. portlandpress.com

The choice between vesicular and non-vesicular pathways likely depends on the specific needs of the cell and the maintenance of cholesterol gradients between different organelles. portlandpress.com

Role of Niemann-Pick Type C (NPC1/NPC2) Proteins in Cholesterol Exit from Lysosomes

The exit of free cholesterol from the lysosome is a critical step that is facilitated by two key proteins: Niemann-Pick type C1 (NPC1) and Niemann-Pick type C2 (NPC2). pnas.orgescholarship.org Mutations in the genes encoding these proteins lead to Niemann-Pick type C disease, a rare and fatal genetic disorder characterized by the massive accumulation of cholesterol and other lipids in lysosomes. nih.govnih.gov

NPC2 is a small, soluble protein located in the lumen of the lysosome. pnas.org It functions by binding to the free cholesterol released from LDL hydrolysis and transferring it to NPC1. mdpi.comnih.gov NPC1 is a large, multi-pass transmembrane protein embedded in the limiting membrane of the lysosome. pnas.org It is believed to receive the cholesterol from NPC2 and facilitate its export from the lysosome into the cytoplasm or to other organelles. nih.govpnas.org

Structural and biochemical studies suggest a "hand-off" model where cholesterol-bound NPC2 interacts with the N-terminal domain of NPC1, allowing for the transfer of the cholesterol molecule. pnas.orgpnas.org The precise mechanism by which NPC1 then moves the cholesterol across or out of the lysosomal membrane is still under active investigation. nih.gov

Cholesteryl Linoleate Dynamics Within Lipid Droplets

Formation and Compositional Contribution to Lipid Droplets

Cholesteryl esters, including cholesteryl linoleate (B1235992), are key components of the neutral lipid core of intracellular lipid droplets (LDs), alongside triacylglycerols (TAGs). wikipedia.orgbiologists.commdpi.com Their formation is a critical step in cellular cholesterol homeostasis, preventing the toxic accumulation of free cholesterol in membranes. wikipedia.orgnih.gov This process, known as esterification, involves the covalent attachment of a fatty acid to the hydroxyl group of cholesterol, rendering the molecule more hydrophobic and suitable for storage within the aqueous environment of the cytoplasm. creative-proteomics.comwikipedia.org

The primary enzyme responsible for this reaction is Acyl-CoA:cholesterol acyltransferase (ACAT), an integral membrane protein located in the endoplasmic reticulum (ER). wikipedia.orgnih.govresearchgate.net ACAT catalyzes the transfer of a long-chain fatty acyl group from an acyl-CoA molecule, such as linoleoyl-CoA, to cholesterol, forming cholesteryl linoleate. researchgate.netnih.gov This reaction is thermodynamically favorable and is regulated by the cellular levels of free cholesterol and the availability of fatty acyl-CoAs. creative-proteomics.com

The formation of cholesteryl esters is integral to the biogenesis of lipid droplets, which originates in the ER. wikipedia.orgcreative-proteomics.com As neutral lipids like this compound and TAGs are synthesized, they accumulate between the leaflets of the ER membrane, forming a lens-like structure. wikipedia.orgnih.gov This nascent droplet then buds off into the cytoplasm, enclosed by a phospholipid monolayer derived from the ER. wikipedia.org The composition of the lipid droplet core varies depending on the cell type and its metabolic state. For instance, adipocytes primarily store TAGs, while steroidogenic cells in the adrenal gland and macrophages can store significant amounts of cholesteryl esters. nih.govcreative-proteomics.comembopress.org In human atherosclerotic lesions, the ratio of cholesteryl oleate (B1233923) to this compound is a notable characteristic. nih.gov

Recent research highlights that triacylglycerols can facilitate the nucleation of cholesteryl ester-rich lipid droplets. nih.gov While pure cholesteryl esters have a high melting point, the presence of TAGs helps to maintain them in a supercooled, liquid-crystalline state within the lipid droplet at physiological temperatures. nih.gov

Table 1: Key Enzymes and Molecules in this compound Formation

Molecule/EnzymeRoleCellular Location
Cholesterol Substrate for esterification.Endoplasmic Reticulum (ER) membrane
Linoleoyl-CoA Provides the linoleate fatty acid chain.Cytosol/ER
ACAT (SOAT) Catalyzes the esterification of cholesterol. wikipedia.orgnih.govEndoplasmic Reticulum (ER)
This compound Product of the reaction; stored in lipid droplets.Lipid Droplet Core

This compound as a Component of Intracellular Neutral Lipid Storage

Lipid droplets serve as dynamic organelles for the storage of neutral lipids, including this compound, thereby protecting the cell from the lipotoxicity of excess free fatty acids and cholesterol. wikipedia.orgpnas.org The storage of cholesterol in its esterified form is crucial for maintaining cellular membrane integrity and function. wikipedia.org

The composition of lipid droplets is not uniform and can be influenced by the type of exogenous lipids supplied to the cell. biologists.com Different cell types exhibit varying capacities for storing TAGs versus cholesteryl esters. biologists.comcreative-proteomics.com For example, macrophages, particularly in the context of atherosclerosis, are known to accumulate large amounts of cholesteryl esters, forming foam cells. creative-proteomics.comnih.gov Similarly, steroidogenic cells in the adrenal cortex and Leydig cells store cholesteryl esters as a readily available pool of cholesterol for hormone synthesis. nih.govwiley.com The liver is another central hub for lipid metabolism, where hepatocytes store both TAGs and cholesteryl esters. mdpi.com

The proteins associated with the lipid droplet surface, such as the perilipin family (PLINs), play a role in regulating the storage and metabolism of the core lipids. wikipedia.orgbiologists.com Studies have shown that different perilipin proteins can preferentially associate with either TAG-rich or cholesteryl ester-rich lipid droplets, suggesting a mechanism for the differential regulation of these neutral lipid pools within the same cell. biologists.com For instance, certain PLINs can influence the intracellular balance between TAGs and cholesteryl esters by redirecting lipids towards the targeted droplet type. biologists.com

The physical state of the stored lipids is also an important factor. Cholesteryl esters can exist in different physical states within the lipid droplet, from isotropic (liquid) to anisotropic (liquid crystalline), which can influence their subsequent mobilization. nih.govnih.gov

Mobilization of this compound from Lipid Droplets

The mobilization of this compound from lipid droplets is a regulated process that releases free cholesterol and linoleic acid for various cellular needs. This process, known as hydrolysis, is catalyzed by a class of enzymes called neutral cholesteryl ester hydrolases (nCEH), also referred to as hormone-sensitive lipase (B570770) (HSL) in some contexts. creative-proteomics.comwiley.com

This enzymatic action is critical for providing free cholesterol for processes such as:

Membrane synthesis and repair . creative-proteomics.com

Steroid hormone production in steroidogenic tissues. nih.govcreative-proteomics.comwiley.com

Efflux from the cell , a key step in reverse cholesterol transport mediated by transporters like ABCA1. creative-proteomics.com

The activity of nCEH is subject to regulation. For example, in macrophages, high-density lipoprotein (HDL) can enhance nCEH activity, promoting the mobilization of stored cholesteryl esters for efflux. ahajournals.org Conversely, high levels of intracellular cholesterol can downregulate nCEH activity. ahajournals.org In cultured rabbit aortic smooth muscle cells, the rate of triglyceride hydrolysis was found to be three to four times faster than that of cholesteryl ester hydrolysis. nih.gov The rate of cholesteryl ester hydrolysis also appears to be influenced by the physical state of the lipid droplet. nih.gov

The mobilization process is not always a one-way street. A "cholesteryl ester cycle" exists where the free cholesterol liberated by hydrolysis can be re-esterified by ACAT, indicating a dynamic turnover of stored esters. nih.gov However, in some cells, like smooth muscle cells, this re-esterification process can be inefficient. nih.gov In macrophages that have taken up acetylated LDL, the incoming this compound is first hydrolyzed in lysosomes, and the resulting free cholesterol is then re-esterified in the cytosol to form cholesteryl oleate, which is subsequently stored in lipid droplets. nih.gov

Table 2: Comparison of Hydrolysis Rates

Lipid SubstrateRelative Rate of Hydrolysis (in cultured smooth muscle cells)
Triolein (a triglyceride) 3-4 times faster
Cholesteryl Oleate 1 (baseline)
Data derived from studies on rabbit aortic smooth muscle cells exposed to lipid droplets containing equimolar amounts of both lipids. nih.gov

Inter-organelle Contacts and Lipid Droplet Function in this compound Homeostasis

Lipid droplets are not isolated entities within the cytoplasm but engage in dynamic interactions with other organelles through membrane contact sites. nih.govfrontiersin.orgresearchgate.netfrontiersin.org These contact sites are crucial for lipid trafficking and the coordination of metabolic processes, including the homeostasis of this compound. nd.edu.auresearchgate.net

The most prominent and well-studied interaction is between lipid droplets and the endoplasmic reticulum (ER), the site of their biogenesis. rupress.orgembopress.org ER-LD contact sites are essential for the transfer of lipids and proteins, facilitating the growth and maintenance of lipid droplets. frontiersin.org Proteins like seipin are critical for maintaining these junctions. rupress.orgembopress.org

Lipid droplets also form contact sites with mitochondria. nih.govhapres.com These interactions are vital for channeling fatty acids released from the hydrolysis of TAGs and cholesteryl esters to the mitochondria for β-oxidation to produce energy. embopress.org In steroidogenic cells, this contact may also be important for transferring cholesterol, liberated from cholesteryl esters, to the mitochondria, which is the rate-determining step in steroid synthesis. wiley.com

Furthermore, contacts between lipid droplets and lysosomes/autophagosomes are involved in a process called lipophagy, where the entire lipid droplet or its contents are degraded. researchgate.nethapres.com This is another mechanism for mobilizing stored lipids.

Interactions of Cholesteryl Linoleate with Lipoprotein Metabolism

Distribution and Abundance in Plasma Lipoproteins (LDL, HDL, VLDL)

Cholesteryl linoleate (B1235992) is a major component of the lipid core of various lipoproteins, with its abundance varying across the different classes. It is notably the most abundant cholesteryl ester found in low-density lipoprotein (LDL). scientificlabs.co.uksigmaaldrich.com In fact, cholesteryl esters, with cholesteryl linoleate being a primary example, constitute a significant portion of the hydrophobic core of LDL particles. wikipedia.org

High-density lipoprotein (HDL) also carries a substantial amount of cholesteryl esters, with this compound being the predominant form, making up as much as 30–40% of the total lipid weight of HDL. nih.gov While both LDL and HDL are rich in cholesteryl esters, the distribution of oxidized forms can differ. For instance, HDL can carry a significant portion of total plasma cholesteryl ester hydroperoxides. frontiersin.org Although HDL and LDL may carry similar numbers of cholesteryl ester hydroperoxide molecules per particle, the cholesteryl esters in HDL can be over 20-fold "more oxidized" on a per-lipid basis compared to those in LDL. frontiersin.org

Very low-density lipoproteins (VLDL) also contain cholesteryl esters, including this compound, which are transported from the liver. britannica.com Studies have shown that this compound hydroperoxides can be detected in VLDL and intermediate-density lipoproteins (IDL). researchgate.net The distribution of cholesteryl esters among these lipoproteins is not static and is subject to dynamic exchange processes. plos.orgahajournals.org

LipoproteinRelative Abundance of this compoundKey Characteristics
Low-Density Lipoprotein (LDL)Most abundant cholesteryl ester. scientificlabs.co.uksigmaaldrich.comConstitutes a major part of the hydrophobic core. wikipedia.org
High-Density Lipoprotein (HDL)Predominant cholesteryl ester, up to 30-40% of total lipid. nih.govCan carry a high concentration of oxidized this compound. frontiersin.org
Very Low-Density Lipoprotein (VLDL)Present in the lipid core. britannica.comTransports newly synthesized cholesteryl esters from the liver.

Cholesteryl Ester Transfer Protein (CETP) Mediated Exchange

The transfer of cholesteryl esters, including this compound, between lipoproteins is largely facilitated by the cholesteryl ester transfer protein (CETP). plos.orgwikipedia.org CETP is a plasma protein that mediates the exchange of cholesteryl esters and triglycerides among HDL, LDL, and VLDL. ahajournals.orgwikipedia.org This process typically involves the heteroexchange of cholesteryl esters from HDL for triglycerides from VLDL or chylomicrons. wikipedia.org

Research has demonstrated that CETP can mediate the bidirectional transfer of both unoxidized and oxidized forms of this compound, such as this compound hydroperoxide and this compound hydroxide (B78521), between LDL and HDL. nih.govsigmaaldrich.com Studies have shown that CETP does not appear to distinguish between the unoxidized and oxidized forms of this compound during this exchange process. frontiersin.orgnih.gov The rate of this transfer can be influenced by the relative concentrations of donor and acceptor lipoproteins. For instance, the transfer rate of oxidized this compound from LDL to HDL increases as the molar ratio of HDL to LDL particles increases. nih.gov This CETP-mediated exchange is a crucial step in reverse cholesterol transport, where cholesterol from peripheral tissues is returned to the liver. ahajournals.org

Influence of Dietary Fatty Acids on Lipoprotein this compound Composition

The fatty acid composition of dietary fats can significantly influence the composition of cholesteryl esters within lipoproteins. Specifically, the intake of linoleic acid has a direct and substantial impact on the levels of this compound in serum cholesteryl esters. oup.com

Studies have consistently shown that increasing the dietary intake of linoleic acid leads to a corresponding increase in the proportion of this compound in plasma lipoproteins. oup.comresearchgate.net For example, a 10% increase in energy from linoleic acid can raise the level of this compound by approximately 9.3 g per 100 g of fatty acids in serum cholesteryl esters. oup.com Conversely, diets rich in other types of fatty acids, such as oleic acid or saturated fatty acids, lead to different profiles of cholesteryl esters. oup.comresearchgate.net Diets enriched with oleate (B1233923), for instance, result in LDL particles that are more resistant to oxidation compared to those from diets enriched with linoleate. ahajournals.org This is significant because linoleic acid is the primary substrate for lipid peroxidation in LDL. ahajournals.org

Dietary Fatty Acid ChangeEffect on this compound in LipoproteinsReference
Increased Linoleic Acid IntakeIncreases the proportion of this compound. oup.comresearchgate.net
Increased Oleic Acid IntakeDecreases the relative proportion of this compound. oup.com
Increased Saturated Fatty Acid IntakeDecreases the relative proportion of this compound. oup.com

Cellular Uptake of Oxidized this compound from Lipoproteins

The cellular uptake of this compound, particularly its oxidized forms, is a critical process in both normal lipid metabolism and the development of atherosclerosis. Oxidized cholesteryl esters can be taken up by cells through various pathways.

Studies have shown that oxidized this compound can be transferred from LDL to HDL, and HDL-associated oxidized cholesteryl esters are then rapidly reduced to their corresponding hydroxides. nih.gov The liver, specifically the parenchymal cells, plays a major role in the selective uptake of these oxidized cholesteryl esters from HDL. nih.gov This selective uptake by liver cells is significantly more efficient for oxidized cholesteryl esters compared to their unoxidized counterparts. nih.govcore.ac.uk For example, the uptake of HDL-associated this compound hydroxide by liver parenchymal cells can be three-fold higher than that of unoxidized this compound. nih.gov

Macrophages also play a role in the uptake of this compound from LDL, a process that is implicated in foam cell formation in atherosclerosis. nih.gov The selective uptake of this compound from LDL by macrophages can be mediated by receptors such as the LDL receptor-related protein (LRP). nih.gov Furthermore, the uptake of oxidized LDL that is retained by the extracellular matrix can also lead to cholesterol accumulation in macrophages. ahajournals.org

Oxidative Modification and Biological Activity of Oxidized Cholesteryl Linoleate

Enzymatic and Non-Enzymatic Oxidation Pathways of Cholesteryl Linoleate (B1235992)

Cholesteryl linoleate can undergo oxidation through two primary routes: enzyme-catalyzed reactions and non-enzymatic free radical-mediated processes. gsartor.orgnih.gov Both pathways lead to the formation of this compound hydroperoxides (CL-OOH), the primary stable products of lipid peroxidation. tandfonline.comtandfonline.com

Lipoxygenase-Mediated Oxidation

A key enzymatic pathway involves 15-lipoxygenase (15-LOX), an enzyme that has been shown to directly oxidize esterified polyunsaturated fatty acids like the linoleate moiety in this compound. researchgate.netnih.govfrontiersin.org This enzymatic oxidation is stereospecific, predominantly forming cholesteryl 13(S)-hydroperoxy-octadecadienoate (13(S)-HPODE). researchgate.netnih.gov Studies have demonstrated that 15-LOX, found in rabbit reticulocytes and activated human monocytes, can oxygenate this compound to produce both 9- and 13-hydroperoxy linoleate cholesteryl esters. caymanchem.com The specificity of lipoxygenase-mediated oxidation allows it to be distinguished from non-enzymatic oxidation, which results in a racemic mixture of products. nih.gov

The table below summarizes key findings on lipoxygenase-mediated oxidation of this compound.

EnzymeSubstrateMajor Product(s)Key Findings
15-Lipoxygenase (human)This compound in LDLCholesteryl 13(S)-hydroperoxy-octadecadienoate (13(S)-HPODE) nih.govDemonstrates stereospecific oxidation. researchgate.netnih.gov
15-Lipoxygenase (rabbit reticulocytes, human monocytes)This compound9- and 13-hydroperoxy linoleate cholesteryl esters caymanchem.comImplicated in the modification of LDL. caymanchem.com

Free Radical-Mediated Lipid Peroxidation

Non-enzymatic oxidation, or autoxidation, is a free radical-driven chain reaction. tandfonline.comnih.gov This process is initiated by the abstraction of a hydrogen atom from the linoleate chain, leading to the formation of a lipid radical. frontiersin.org This radical then reacts with molecular oxygen to form a peroxyl radical, which can subsequently abstract a hydrogen atom from another molecule to form a lipid hydroperoxide, thus propagating the chain reaction. acs.org

Unlike enzymatic oxidation, free radical-mediated peroxidation is not stereospecific and results in a mixture of regioisomers and stereoisomers. gsartor.orgtandfonline.com The autoxidation of this compound yields four main hydroperoxide isomers: cholesteryl 13-hydroperoxy-9Z,11E-octadecadienoate (13ZE-Ch18:2-OOH), cholesteryl 13-hydroperoxy-9E,11E-octadecadienoate (13EE-Ch18:2-OOH), cholesteryl 9-hydroperoxy-10E,12Z-octadecadienoate (9EZ-Ch18:2-OOH), and cholesteryl 9-hydroperoxy-10E,12E-octadecadienoate (9EE-Ch18:2-OOH). tandfonline.comtandfonline.com The presence of all four regioisomers in human plasma provides strong evidence for the occurrence of free radical-mediated lipid peroxidation in vivo. tandfonline.comnih.govresearchgate.net

Identification of Oxidized this compound Species (e.g., Hydroperoxides, Hydroxides)

The primary products of this compound oxidation are hydroperoxides (CL-OOH). tandfonline.comtandfonline.com These can be further reduced to their corresponding hydroxides (CL-OH). tandfonline.comcaymanchem.com Analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry are crucial for the identification and quantification of these oxidized species. tandfonline.comnih.govnih.gov

Studies have successfully identified and quantified various regioisomeric hydroperoxides of this compound in oxidized low-density and high-density lipoproteins. nih.gov Specifically, the 9- and 13-hydroperoxides with a trans,cis conjugated diene structure are major initial products. nih.gov Over time, these can convert to trans,trans conjugated diene hydroperoxides. nih.gov In human plasma, all four regioisomers of this compound hydroperoxides and hydroxides have been detected, highlighting the ongoing nature of free radical oxidation in healthy individuals. tandfonline.comnih.govresearchgate.net

The following table details the major oxidized species of this compound identified in biological samples.

Oxidized SpeciesIsomers IdentifiedMethod of IdentificationSource
This compound Hydroperoxides (CL-OOH)9- and 13-hydroperoxides (trans,cis and trans,trans) nih.govHPLC, Mass Spectrometry nih.govnih.govOxidized LDL and HDL nih.gov
This compound Hydroxides (CL-OH)13ZE, 13EE, 9EZ, and 9EE forms tandfonline.comnih.govHPLC tandfonline.comnih.govHuman Plasma tandfonline.comnih.gov
Cholesteryl 9-oxononanoate (B1257084) (9-ONC)N/AMass Spectrometry nih.govHuman atherosclerotic lesions nih.gov

Role of Oxidized this compound in Cellular Signaling Pathways

Oxidized this compound and its derivatives are not merely markers of oxidative stress but are also biologically active molecules that can trigger specific cellular signaling cascades. nih.govresearchgate.net

Extracellular Signal-Regulated Kinase (ERK1/2) Pathway Activation

Stimulation of human umbilical vein endothelial cells (HUVECs) with in vitro oxidized this compound (oxCL) leads to the phosphorylation and activation of the extracellular signal-regulated kinase 1/2 (ERK1/2). researchgate.netnih.gov This activation is a key step in the cellular response to oxidized lipids. nih.gov Research has shown that both cholesteryl hydroperoxides (cholesteryl HPODE) and a decomposition product, cholesteryl 9-oxononanoate (9-ONC), can activate the ERK1/2 pathway in endothelial cells. nih.gov This activation is implicated in processes such as the enhanced adhesion of monocytes to endothelial cells, a critical event in the development of atherosclerosis. nih.govnih.gov

Protein Kinase C (PKC) Dependence

The activation of the ERK1/2 pathway by oxidized this compound is dependent on Protein Kinase C (PKC). researchgate.netnih.gov Studies have demonstrated that inhibitors of PKC can block the oxCL-induced phosphorylation of ERK1/2. researchgate.netnih.gov This indicates that PKC acts upstream of ERK1/2 in this signaling cascade. nih.gov The activation of PKC, in turn, contributes to the downstream effects of oxidized this compound, such as increased monocyte adhesion. nih.govresearchgate.netnih.gov

The signaling pathway initiated by oxidized this compound is summarized below.

StimulusUpstream KinaseDownstream KinaseCellular Effect
Oxidized this compound (oxCL), 9-ONC, Cholesteryl HPODEProtein Kinase C (PKC) nih.govresearchgate.netnih.govExtracellular Signal-Regulated Kinase 1/2 (ERK1/2) nih.govresearchgate.netnih.govIncreased monocyte adhesion to endothelial cells nih.govnih.gov

Biological Implications of Oxidized this compound

The oxidation of this compound, a major component of low-density lipoprotein (LDL), gives rise to a variety of oxidized products that have significant biological effects, many of which are implicated in the pathogenesis of atherosclerosis. nih.govnih.govnih.gov These oxidized cholesteryl esters (OxCEs) are not merely inert byproducts of oxidative stress but are bioactive molecules that can trigger cellular responses contributing to the initiation and progression of atherosclerotic plaques. nih.govresearchgate.net

One of the key biological consequences of oxidized this compound is its role in foam cell formation, a hallmark of early atherosclerosis. nih.govtandfonline.com Macrophages in the arterial intima take up oxidized LDL (OxLDL) through scavenger receptors. nih.govnih.gov However, the story is complex, as some studies suggest that minimally oxidized LDL might actually inhibit the selective uptake of cholesteryl esters by macrophages, potentially reducing foam cell formation. nih.gov Conversely, other research indicates that certain oxidized this compound products can induce macropinocytosis in macrophages, a process that facilitates the bulk uptake of lipoproteins, leading to lipid accumulation and foam cell development. nih.govfrontiersin.org For instance, hypochlorite-oxidized LDL, which retains a significant portion of its cholesteryl ester content, has been shown to cause substantial cholesteryl ester accumulation in macrophages. tandfonline.com

Oxidized this compound and its derivatives also play a significant role in promoting inflammation within the arterial wall. nih.govresearchgate.net Specific oxidation products, such as this compound hydroperoxides and 9-oxononanoyl cholesterol (9-ONC), can stimulate endothelial cells to express adhesion molecules, leading to the recruitment and binding of monocytes. nih.gov This monocyte adhesion is a critical early event in the formation of atherosclerotic lesions. nih.gov The signaling pathways involved in this process include the activation of protein kinase C (PKC) and the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. nih.govnih.gov Furthermore, some oxidized cholesteryl ester species can activate macrophages through Toll-like receptor 4 (TLR4), leading to the production of reactive oxygen species (ROS) and the secretion of inflammatory cytokines. nih.govfrontiersin.org

The decomposition products of extensively oxidized this compound are noteworthy for their resistance to hydrolysis by lysosomal enzymes within macrophages. nih.gov This resistance to degradation can lead to the accumulation of these lipid products within the cell. nih.gov Moreover, some of these products, such as the core aldehyde cholesteryl 9-oxononanoate, can form covalent adducts with proteins. nih.govnih.gov This interaction with proteins can contribute to the formation of ceroid, an insoluble lipid-protein complex that is a characteristic feature of advanced atherosclerotic plaques. nih.gov

The biological implications of oxidized this compound are summarized in the table below, highlighting key research findings on its effects on various cell types and processes central to atherosclerosis.

Research Findings on the Biological Effects of Oxidized this compound

FindingPrimary EffectCellular Target/ModelKey Pathway/MechanismImplication in Atherosclerosis
Stimulation of Monocyte Adhesion Increased binding of monocytes to endothelial cells. nih.govHuman Umbilical Vein Endothelial Cells (HUVECs), U937 monocytes. nih.govActivation of Protein Kinase C (PKC) and ERK1/2 signaling. nih.govInitiation of atherosclerotic lesions. nih.gov
Induction of Macrophage Lipid Accumulation Promotes foam cell formation through macropinocytosis. nih.govfrontiersin.orgMacrophages. nih.govfrontiersin.orgActivation of TLR4/SYK signaling pathway. nih.govfrontiersin.orgfrontiersin.orgProgression of atherosclerotic plaques. nih.gov
Resistance to Hydrolysis and Ceroid Formation Accumulation of undegraded lipid products and formation of protein adducts. nih.govMouse Peritoneal Macrophages. nih.govResistance to lysosomal degradation, covalent modification of proteins. nih.govFormation of advanced, complex atherosclerotic lesions. nih.gov
Pro-inflammatory Cytokine Secretion Increased expression and secretion of inflammatory cytokines. nih.govfrontiersin.orgMacrophages. nih.govfrontiersin.orgTLR4-dependent signaling. nih.govfrontiersin.orgAmplification of the inflammatory response in the vessel wall. nih.gov
Inhibition of Selective Cholesteryl Ester Uptake Minimally oxidized LDL inhibits macrophage selective cholesteryl ester uptake from native LDL. nih.govMacrophages. nih.govDirect inhibitory effect of minimally oxidized LDL. nih.govPotential protective mechanism in early stages, but complex role. nih.gov

Cellular and Subcellular Interactions of Cholesteryl Linoleate

Modulation of Cellular Membrane Behavior and Fluidity

The presence of cholesteryl esters, including cholesteryl linoleate (B1235992), can influence the physical properties of cellular membranes, although its effects are distinct from that of free cholesterol. Free cholesterol is well-known for its dual role in modulating membrane fluidity: it increases order in fluid, liquid-disordered phase membranes and induces disorder in rigid, solid-ordered phase membranes. nih.govwalshmedicalmedia.com This regulation is crucial for maintaining the membrane in an optimal fluid state necessary for cellular functions like signal transduction and transport. walshmedicalmedia.compnas.org

When cholesterol is esterified with a fatty acid like linoleic acid, its ability to integrate into and order the phospholipid bilayer is significantly altered. nih.gov The bulky linoleate tail prevents the rigid steroid ring from packing tightly with phospholipid acyl chains. Research on cholesteryl palmitate, a similar cholesterol ester, showed it is less effective at ordering the membrane compared to free cholesterol. nih.gov This is attributed to a "horseshoe" conformation adopted by the ester, which disrupts the favorable van der Waals interactions that lead to the dense chain packing seen with free cholesterol. nih.gov Studies using deuterium-labeled cholesterol have shown that the orientation of the fused ring system is critical for its ordering effect, an orientation that is disrupted by the ester linkage. nih.gov

While cholesteryl linoleate itself is not a primary structural component of the plasma membrane, the delivery and hydrolysis of this molecule can alter the membrane's composition. The incorporation of cis-unsaturated fatty acids, such as linoleate, into the plasma membrane has been shown to increase membrane fluidity. nih.govahajournals.org In studies on U937 monocytes, enrichment with linoleate resulted in a more fluid membrane environment, as indicated by lower fluorescence polarization values and a lower calculated melting point for the membrane. ahajournals.org

Advanced imaging techniques using fluorescently labeled this compound analogues have allowed for the direct observation of its dynamics within cellular membranes, providing insights into how cholesterol and its esters diffuse and interact within the complex membrane environment. nih.govbiorxiv.org

ParameterControl CellsLinoleate-Modified CellsEffect on FluidityReference
Membrane Melting Point (°C)43.235.8Decrease indicates increased fluidity ahajournals.org
DPH Fluorescence PolarizationHigher ValueLower ValueDecrease indicates increased fluidity ahajournals.org

Interactions with Cholesterol-Binding Proteins and Motifs

This compound's interactions with proteins are fundamental to its transport, metabolism, and signaling functions. These interactions can occur with proteins containing specific cholesterol-binding motifs or with enzymes and transporters involved in lipid homeostasis.

Many proteins that interact with free cholesterol do so via specific recognition motifs, such as the Cholesterol Recognition/Interaction Amino Acid Consensus (CRAC) motif and its reverse, CARC. frontiersin.orgfrontiersin.org While model experiments suggest that cholesterol esterification does not completely abolish interaction with these motifs, there is a lack of direct experimental data comparing the binding of long-chain cholesteryl esters like this compound to these domains. frontiersin.org

A significant class of proteins that interact with cholesteryl esters are those involved in intracellular cholesterol trafficking, such as the steroidogenic acute regulatory-related lipid transfer (START) domain proteins. nih.govannualreviews.org These proteins possess a hydrophobic pocket that can accommodate a single sterol molecule, facilitating its non-vesicular transport between membranes. nih.govresearchgate.net The overexpression of StarD4, for example, leads to an increase in cholesteryl ester formation, indicating its role in transporting cholesterol to the endoplasmic reticulum for esterification. nih.gov

Other key proteins in cholesterol transport pathways also process this compound.

Niemann-Pick C (NPC) Proteins : In the endo-lysosomal pathway, lipoprotein-derived cholesteryl esters are hydrolyzed by lysosomal acid lipase (B570770) to release free cholesterol. wustl.edu This cholesterol is then transported out of the lysosome by NPC2 and NPC1 proteins, a critical step for maintaining cellular cholesterol homeostasis. wustl.edu

Oxysterol-binding protein-related protein 2 (ORP2) : This protein mediates the transport of LDL-derived cholesterol from late endosomes to recycling endosomes. embopress.org Studies using LDL labeled with a fluorescent this compound analog (BODIPY-cholesteryl linoleate) have visualized this transport process, linking ORP2 to the delivery of cholesterol to integrin-positive endosomes, which is crucial for cell adhesion. embopress.org

α-Synuclein : Recent research has identified α-Synuclein as a sensor for cholesteryl esters. biorxiv.org The protein selectively interacts with cholesteryl-ester-rich lipid droplets, suggesting a role in regulating the size, abundance, and turnover of these organelles based on their core composition. biorxiv.org

Protein/Protein FamilyInteraction with this compound/MetabolismCellular FunctionReference
START Domain Proteins (e.g., StarD4)Binds and transports cholesterol, the substrate for cholesteryl ester formation.Intracellular non-vesicular cholesterol transport. nih.gov
NPC1/NPC2Transports free cholesterol after the hydrolysis of cholesteryl esters in the lysosome.Egress of lipoprotein-derived cholesterol from lysosomes. wustl.edu
ORP2Mediates the transport of LDL-derived cholesterol, traced with this compound analogs.Couples LDL-cholesterol transport to focal adhesion kinase (FAK) activation. embopress.org
α-SynucleinActs as a sensor, binding preferentially to cholesteryl-ester-rich lipid droplets.Regulates lipid droplet organization, abundance, and turnover. biorxiv.org

Influence on Cell-Cell Interactions and Adhesion

The molecular state of this compound can significantly impact intercellular communication, particularly in the context of vascular biology and inflammation. While native this compound is largely inert within the core of lipoproteins, its oxidation products are biologically active and can mediate cell-cell adhesion. nih.govahajournals.org

Research has shown that in vitro oxidized this compound (oxCL) stimulates human umbilical vein endothelial cells (HUVECs) to bind monocytes, a critical initiating event in atherogenesis. nih.gov This effect is specific to monocytes and monocyte-like cells, as no increased adhesion was observed for neutrophils. nih.govresearchgate.net

The key findings from these studies include:

Active Components : Specific oxidation products within oxCL, such as this compound hydroperoxides and 9-oxononanoyl cholesterol (9-ONC), were identified as the molecules responsible for stimulating monocyte adhesion. nih.gov

Signaling Pathway : The adhesion is not mediated by the classical nuclear factor-kappaB (NF-κB) pathway. Instead, oxCL activates the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway in endothelial cells. nih.gov This activation is dependent on protein kinase C (PKC).

Adhesion Molecules : The increased binding involves the connecting segment-1 (CS-1) region of fibronectin on the endothelial cells. nih.gov

Furthermore, the transport of LDL-derived cholesterol, which is carried primarily as cholesteryl esters like this compound, is essential for the formation and dynamics of focal adhesions. tandfonline.com Focal adhesions are complex structures that anchor the cell to the extracellular matrix and are critical for cell migration and adhesion. mdpi.com The delivery of cholesterol to these sites, tracked using fluorescently labeled this compound, is compromised in cells with defective NPC1 protein, leading to impaired focal adhesion formation. tandfonline.com This highlights an indirect but crucial role for this compound, as the transport form of cholesterol, in maintaining the machinery of cell adhesion.

ConditionEffectMechanismReference
Endothelial cells treated with Oxidized this compound (oxCL)Increased adhesion of monocytes.Activation of PKC- and MAPK/ERK-dependent signaling pathways; involves endothelial connecting segment-1 of fibronectin. nih.gov
Defective transport of LDL-derived cholesterol (traced with this compound)Compromised formation of focal adhesions at the leading edge of migrating cells.Reduced delivery of cholesterol to specialized membrane domains required for integrin recycling and focal adhesion assembly. tandfonline.com

Advanced Methodologies for Cholesteryl Linoleate Analysis

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of cholesteryl linoleate (B1235992), enabling its separation from other lipid species, particularly other cholesteryl esters with similar chemical properties.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of cholesteryl linoleate from lipid extracts. researchgate.net Reversed-phase HPLC is the most common modality employed for this purpose. In this setup, a nonpolar stationary phase, typically a C18 (octadecylsilyl) column, is used in conjunction with a polar mobile phase. researchgate.netresearchgate.net

The separation principle relies on the differential partitioning of various cholesteryl esters between the stationary and mobile phases based on their hydrophobicity. Cholesteryl esters are eluted in an order that generally reflects their fatty acid chain length and degree of unsaturation. A rapid HPLC method for quantifying free cholesterol and cholesteryl esters in avian plasma utilized a short, 3-μm reversed-phase column with an isocratic mobile phase of acetonitrile-isopropanol (50:50, v/v), achieving a complete elution within 24 minutes with detection at 210 nm. researchgate.net Another established method for resolving cholesteryl esters in plasma lipoproteins uses a Zorbax ODS reversed-phase column with a linear gradient of water (decreasing from 3% to 0%) in an acetonitrile-tetrahydrofuran mixture (65:35, v/v). researchgate.net Detection is commonly performed using an ultraviolet (UV) detector, typically set at wavelengths between 205 and 213 nm, where the ester bond exhibits absorbance. researchgate.netsigmaaldrich.comnih.gov

Table 1: Representative HPLC Conditions for this compound Analysis

ParameterMethod 1 (Avian Plasma) researchgate.netMethod 2 (Lipoproteins) researchgate.netMethod 3 (Butter) nih.gov
Stationary Phase (Column)Reversed-phase C18 (3 μm)Zorbax ODS (Reversed-phase)Zorbax Eclipse Plus C18 (3.5 μm)
Mobile PhaseAcetonitrile-Isopropanol (50:50, v/v)Acetonitrile-Tetrahydrofuran (65:35, v/v) with a linear water gradient (3% to 0%)Acetonitrile-Methanol (60:40, v/v)
Elution ModeIsocraticGradientIsocratic
Detection Wavelength210 nm213 nm205 nm

Gas Chromatography (GC) is another powerful tool for lipid analysis. While direct analysis of intact cholesteryl esters is possible using high-temperature GC, a more common application involves the analysis of the constituent fatty acids after transesterification. nih.govmeatscience.org In this approach, the ester bond of this compound is cleaved, and the linoleic acid is converted into its more volatile fatty acid methyl ester (FAME).

This process allows for detailed compositional analysis of the fatty acids esterified to cholesterol. nih.gov The FAMEs are then separated on a capillary column, typically coated with a polar stationary phase like polyethylene glycol, which resolves them based on chain length and degree of unsaturation. nih.govugent.be The separated FAMEs are detected using a flame ionization detector (FID) or a mass spectrometer. ugent.be Research has demonstrated the use of whisker-walled capillary columns with a polar phase for the reliable compositional analysis of C14 to C20 fatty acids from cholesteryl esters in serum. nih.gov High-temperature GC coupled with mass spectrometry (HTGC-MS) has been developed for the simultaneous analysis of 18 different sterols, including six cholesteryl esters, demonstrating the capability to analyze the intact molecule. nih.gov

Mass Spectrometry Approaches for Profiling and Identification

Mass spectrometry (MS) provides unparalleled sensitivity and specificity for the identification and quantification of lipids. It is often coupled with a chromatographic separation technique to enhance its analytical power.

Liquid Chromatography-Mass Spectrometry (LC-MS) has become a vital high-throughput method for lipidomics, including the profiling of this compound. biorxiv.orgmiami.edu This technique combines the separation capabilities of HPLC with the mass-resolving power of MS. However, the analysis of cholesteryl esters by LC-MS has been challenging due to their hydrophobic nature and poor ionization efficiency with standard electrospray ionization (ESI) techniques. biorxiv.orgnih.gov

To overcome these issues, specialized reverse-phase LC-MS methods have been developed that are compatible with high-throughput lipidomics. nih.gov One such method utilizes a C18 column coupled to a Quadrupole Time-of-Flight (QTOF) mass spectrometer. biorxiv.org This setup allows for the successful identification and quantification of a diverse range of cholesteryl esters in various mammalian cell lines and tissues. biorxiv.orgbiorxiv.org In MS/MS analysis, cholesteryl esters exhibit a characteristic fragmentation pattern, producing a signature ion corresponding to the dehydrated cholesterol moiety (m/z 369.351), which confirms the presence of the cholesteryl ester class. researchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique that allows for the analysis of large, non-volatile molecules like lipids directly from a sample mixture. nih.govfrontiersin.org In this method, the lipid extract is co-crystallized with a UV-absorbing matrix, such as 2,5-dihydroxybenzoic acid (2,5-DHB). nih.gov A pulsed laser irradiates the sample, causing desorption and ionization of the analyte molecules, which are then accelerated into a time-of-flight analyzer to separate them based on their mass-to-charge ratio.

MALDI-TOF MS is particularly useful for the rapid profiling of all lipid classes, including strongly hydrophobic molecules like cholesteryl esters, from a single sample spot. nih.gov It has been successfully used to identify this compound and cholesteryl oleate (B1233923) as potential biomarkers in atherosclerotic lesions. mdpi.com Furthermore, MALDI-TOF MS has been employed to study the enzymatic activity of cholesterol esterase on high-density lipoproteins (HDL) by monitoring the decrease of cholesteryl esters and the corresponding increase in other lipid species. nih.gov

Spectroscopic and Imaging Techniques for In Situ Analysis

While chromatographic and mass spectrometric methods require lipid extraction, spectroscopic and imaging techniques offer the advantage of analyzing this compound directly within its native biological context (in situ), preserving spatial information.

Fourier Transform Infrared (FT-IR) spectroscopy provides a molecular fingerprint of a sample based on the vibration of chemical bonds. researchgate.net Specific vibrational modes, such as the C=O stretching of the ester bond, can be used to identify and study the distribution of cholesteryl esters in tissues. Another technique, photoacoustic (PA) spectroscopy, has been shown to differentiate between cholesterol and various cholesteryl esters, including this compound, based on their distinct absorption spectra in the near-infrared region (around 1200 nm). researchgate.net

Coherent Raman Scattering (CRS) microscopy, which includes techniques like Coherent anti-Stokes Raman Scattering (CARS) and Stimulated Raman Scattering (SRS), allows for label-free, chemically specific imaging of lipids within single live cells. berkeley.edu By tuning the laser to specific vibrational frequencies corresponding to C-H bonds, CRS can visualize and quantify lipid droplets, which are rich in neutral lipids like triglycerides and cholesteryl esters, providing high spatial and temporal resolution. berkeley.edu These advanced imaging methods are crucial for understanding the subcellular distribution and dynamic changes of lipid composition.

Table 2: Summary of In Situ Analytical Techniques for this compound

TechniquePrincipleInformation ProvidedReference
Fourier Transform Infrared (FT-IR) SpectroscopyMeasures absorption of infrared light corresponding to molecular bond vibrations.Biochemical composition and distribution of esterified lipids in tissue samples. researchgate.net
Photoacoustic (PA) SpectroscopyDetects ultrasonic waves generated by thermoelastic expansion after light absorption.Spectral differentiation of cholesterol and cholesteryl esters based on near-infrared absorption. researchgate.net
Coherent Raman Scattering (CRS) MicroscopyUtilizes nonlinear optical processes to enhance weak Raman signals for imaging.Label-free visualization and quantification of lipid droplets within single cells. berkeley.edu

Raman Spectroscopy

Raman spectroscopy is a non-destructive optical technique that provides detailed information about the chemical composition of a sample by analyzing the inelastic scattering of monochromatic light. rsc.org This method is exceptionally well-suited for lipid analysis because the carbon-carbon and carbon-hydrogen bonds, which are abundant in molecules like this compound, produce strong and distinct Raman signals. spectroscopyonline.com It can be applied directly to biological samples, such as tissues or cells, with minimal preparation and without the need for chemical derivatization, offering a significant advantage over many traditional analytical methods. nih.govnih.gov

In the context of this compound analysis, Raman spectroscopy can identify and quantify the molecule based on its unique vibrational modes. Specific peaks in the Raman spectrum correspond to different parts of the cholesteryl ester molecule, including the cholesterol ring structure, the ester linkage, and the unsaturated linoleate fatty acid chain. acs.org For instance, the cholesterol ring breathing mode is identifiable at approximately 702 cm⁻¹, while the C=O stretching of the ester bond provides a characteristic peak around 1742 cm⁻¹. acs.org Furthermore, features of the linoleate chain, such as the C=C stretching from its double bonds, can be observed around 1661 cm⁻¹. spectroscopyonline.com

This technique has proven invaluable in the study of atherosclerosis, where cholesteryl esters are major components of the lipid-rich plaques. nih.govoup.com Researchers have successfully used Raman spectroscopy to map the distribution of cholesteryl esters within atherosclerotic lesions, revealing aberrant accumulations in aggressive forms of prostate cancer as well. acs.org Quantitative analysis is also achievable. By employing statistical methods like partial least-squares (PLS) regression, it is possible to determine the concentration of this compound in human atherosclerotic plaques with a high degree of accuracy. nih.gov One study demonstrated this quantitative capability, reporting a standard error of prediction of 3.4 mg/g for this compound in plaque samples. nih.gov Ratiometric analysis of specific peak intensities, such as the ratio of the C=C stretch to the CH₂ scissoring deformation, can provide a quantitative measure of the degree of lipid unsaturation. spectroscopyonline.com

Key Raman Peaks for this compound Analysis

Raman Shift (cm⁻¹)Vibrational Mode AssignmentMolecular ComponentReference
~702Cholesterol Ring BreathingCholesterol acs.org
~1272In-plane =C-H DeformationLinoleate Chain (cis double bond) spectroscopyonline.com
~1444CH₂ Scissoring DeformationGeneral Lipid Acyl Chain spectroscopyonline.com
~1661C=C StretchingLinoleate Chain (unsaturation) spectroscopyonline.com
~1742C=O Ester StretchingEster Linkage acs.org
~2850CH₂ StretchingGeneral Lipid Acyl Chain acs.org
~3010=C-H StretchingLinoleate Chain (unsaturation) acs.org

Fluorescence Lifetime Imaging (FLIM)

Fluorescence Lifetime Imaging (FLIM) is an advanced microscopy technique that measures the decay rate of fluorescence from a fluorophore at each point in an image. Unlike standard fluorescence microscopy which only measures signal intensity, FLIM is sensitive to the local molecular environment of the fluorescent probe, including factors like polarity, viscosity, and the presence of quenching molecules. This makes it a powerful tool for quantitative analysis of cellular components, such as the composition of lipid droplets where this compound is stored. nih.govresearchgate.net

Since this compound itself is not fluorescent, the FLIM methodology relies on the use of fluorescent probes that are sensitive to their lipid environment. nih.gov These probes, often referred to as lipophilic or solvatochromic dyes, exhibit changes in their fluorescence lifetime when they partition into lipid environments of varying composition. For example, an increase in the proportion of cholesteryl esters relative to triglycerides within a lipid droplet can alter the droplet's internal polarity and viscosity, which is then reported by a change in the probe's fluorescence lifetime. nih.gov

Several fluorescent probes have been utilized for this purpose. Nile Red is a classic lipophilic stain that has been used to identify neutral lipid accumulation in cells, including the cholesteryl ester-rich lipid droplets of macrophage foam cells. nih.govnih.gov FLIM studies with Nile Red have shown that its average fluorescence lifetime can change significantly during cellular processes like adipogenesis, reflecting the changing lipid composition. researchgate.net More recently, novel polarity-sensitive probes such as LD660 have been developed, demonstrating superior performance for imaging lipid droplets. nih.gov The fluorescence lifetime of LD660 has been shown to increase directly with an incremental increase in the fraction of cholesteryl ester in a neutral lipid mixture, allowing for in-situ quantification of cholesteryl ester content in the lipid droplets of macrophages and hepatocytes. nih.gov Another approach involves using fluorescently-labeled cholesterol analogs, like 25-NBD-cholesterol, to monitor cholesterol metabolism and efflux from macrophages using FLIM. researchgate.net

Fluorescent Probes Used in FLIM for Cholesteryl Ester Analysis

Probe NamePrinciple of DetectionApplication ExampleReference
Nile RedFluorescence lifetime is sensitive to environmental polarity; changes with neutral lipid accumulation.Monitoring lipid accumulation in differentiating preadipocytes and identifying lipid droplets in foam cells. researchgate.netnih.gov
LD660Fluorescence lifetime increases with the fraction of cholesteryl ester in lipid mixtures.Quantifying the cholesteryl ester fraction of lipid droplets in macrophages and hepatocytes. nih.gov
25-NBD-cholesterolFluorescent cholesterol analog whose lifetime can be used to track cholesterol movement.Monitoring cholesterol levels and efflux processes in macrophages. researchgate.net

Cholesteryl Linoleate Research in Model Systems

In Vitro Cellular Models for Cholesteryl Linoleate (B1235992) Metabolism Studies

In vitro cellular models are indispensable tools for dissecting the intricate pathways of cholesteryl linoleate metabolism. These systems allow for controlled investigations into how cells handle this specific cholesteryl ester, providing insights into the molecular mechanisms underlying lipid accumulation and cellular responses to its oxidized forms.

Macrophage Cholesteryl Ester Accumulation

Macrophages play a central role in the development of atherosclerosis, largely due to their capacity to take up modified lipoproteins and accumulate cholesteryl esters, transforming into foam cells. Studies using macrophage cell lines, such as J774 and mouse peritoneal macrophages, have been pivotal in understanding the fate of this compound within these cells.

When macrophages are incubated with modified low-density lipoprotein (LDL), such as acetylated LDL (acetyl-LDL), they accumulate substantial amounts of cholesteryl esters. nih.gov Research has shown that the this compound from acetyl-LDL is first hydrolyzed in the lysosomes to free cholesterol. nih.gov This free cholesterol is then re-esterified in the cytoplasm, predominantly with oleic acid, to form cholesteryl oleate (B1233923), which is subsequently stored in lipid droplets. nih.govpnas.org This process is catalyzed by the enzyme acyl-CoA:cholesterol acyltransferase (ACAT). nih.gov The inhibitor chloroquine (B1663885) has been shown to block the lysosomal hydrolysis of this compound, leading to the accumulation of the undigested cholesteryl ester. nih.gov

Interestingly, the composition of accumulated cholesteryl esters can differ depending on the nature of the modified LDL. For instance, in RAW 264.7 macrophages, treatment with acetyl-LDL leads to a predominance of cholesteryl oleate, whereas treatment with LDL modified by cholesteryl hemiesters (Chs-LDL) results in a higher proportion of this compound, suggesting that the latter may represent a less processed accumulation of the endocytosed LDL's cholesteryl esters. plos.org Studies with J774 macrophages have also demonstrated that these cells can accumulate cholesteryl esters even from unmodified LDL, with the accumulated esters being enriched in oleate, indicating the same hydrolysis and re-esterification pathway. pnas.org

The rate of hydrolysis can also depend on the fatty acid component of the cholesteryl ester. Early studies using particulate albumin coacervates of cholesterol esters showed that this compound is hydrolyzed much more readily by a lysosomal cholesterol esterase than cholesteryl palmitate. rupress.orgnih.gov This rapid hydrolysis of this compound, which outpaces the excretion of free cholesterol, can lead to the intralysosomal accumulation of free cholesterol. nih.gov

Table 1: Cholesteryl Ester Composition in Macrophages Treated with Modified LDL

Cell Line Treatment Predominant Accumulated Cholesteryl Ester Key Finding
Mouse Peritoneal Macrophages Acetylated LDL Cholesteryl oleate Hydrolysis of LDL-derived this compound followed by re-esterification. nih.gov
J774 Macrophages Unmodified LDL Cholesteryl oleate Accumulation occurs via hydrolysis and re-esterification. pnas.org
RAW 264.7 Macrophages Acetylated LDL Cholesteryl oleate Indicates significant intracellular processing. plos.org
RAW 264.7 Macrophages Chs-LDL This compound Suggests less processing of endocytosed cholesteryl esters. plos.org

Endothelial Cell Responses to Oxidized this compound

The endothelium, a critical interface between the blood and the vessel wall, is a primary target for oxidized lipids. Oxidized this compound (oxCL) has been shown to elicit specific pro-inflammatory responses in endothelial cells. In vitro studies using human umbilical vein endothelial cells (HUVECs) have demonstrated that oxCL can stimulate these cells to bind monocytes, a crucial early event in atherosclerosis. nih.govresearchgate.net This effect is specific to monocytes, as oxCL does not promote the adhesion of neutrophils. nih.gov

The signaling pathways involved in this process have been investigated. It was found that oxCL and its oxidation products, such as 9-oxononanoyl cholesterol (9-ONC) and this compound hydroperoxides, activate a protein kinase C (PKC) and mitogen-activated protein kinase (MAPK)-dependent pathway, leading to the phosphorylation of the extracellular signal-regulated kinase 1/2 (ERK1/2). nih.govnih.gov This activation, in turn, promotes monocyte adhesion. nih.gov Notably, this process does not involve the classical nuclear factor-kappaB (NF-κB) pathway. nih.gov

Table 2: Effects of Oxidized this compound on Endothelial Cells

Cell Model Treatment Observed Effect Signaling Pathway Implicated
Human Umbilical Vein Endothelial Cells (HUVECs) Oxidized this compound (oxCL) Increased monocyte adhesion Protein Kinase C (PKC), ERK1/2 nih.gov
Human Umbilical Vein Endothelial Cells (HUVECs) 9-oxononanoyl cholesterol (9-ONC) Increased monocyte adhesion Protein Kinase C (PKC), ERK1/2 nih.gov
Human Umbilical Vein Endothelial Cells (HUVECs) This compound hydroperoxides Increased monocyte adhesion Not specified

In Vivo Animal Models for Investigating this compound Dynamics

Animal models are crucial for understanding the complex interplay of factors that regulate this compound homeostasis in a whole-organism context. These models allow for the investigation of dietary influences, genetic determinants, and the role of the gut microbiota in cholesteryl ester metabolism.

Influence of Dietary Lipids on this compound Homeostasis

The type of dietary fat consumed significantly impacts the composition of cholesteryl esters in plasma lipoproteins. nih.gov Studies in nonhuman primates, such as cynomolgus and African green monkeys, have shown that diets rich in saturated fat and cholesterol lead to an enrichment of cholesteryl oleate in LDL. nih.gov Conversely, dietary linoleic acid, a polyunsaturated fat, prevents this enrichment and promotes the accumulation of this compound in LDL. nih.govnih.gov This shift in LDL composition towards this compound is associated with a protective effect against coronary artery atherosclerosis. nih.gov

In LDL receptor-null, human apoB100-overexpressing transgenic mice, a diet high in monounsaturated fatty acids was found to promote atherosclerosis, which was associated with an enrichment of cholesteryl oleate in LDL. ahajournals.org In contrast, diets rich in n-6 polyunsaturated fatty acids, like linoleic acid, resulted in a higher percentage of this compound in the cholesteryl ester pool. ahajournals.org

Table 3: Effect of Dietary Fats on LDL Cholesteryl Ester Composition in Animal Models

Animal Model Dietary Fat Effect on LDL Cholesteryl Esters Associated Outcome
Nonhuman Primates Saturated Fat Enrichment of cholesteryl oleate Pro-atherogenic
Nonhuman Primates Polyunsaturated Fat (Linoleic Acid) Accumulation of this compound Atheroprotective nih.gov
LDLr-null, apoB100-transgenic Mice Monounsaturated Fat Enrichment of cholesteryl oleate Pro-atherogenic ahajournals.org
LDLr-null, apoB100-transgenic Mice n-6 Polyunsaturated Fat Increased this compound Less atherogenic than monounsaturated fat

Genetic Manipulation Models for Cholesteryl Ester Metabolism

Genetically modified animal models have been instrumental in elucidating the roles of specific genes in cholesteryl ester metabolism. The LDL receptor (LDLR) knockout mouse is a widely used model that, when fed an atherogenic diet, develops high cholesterol levels and atherosclerotic lesions. frontiersin.org

Mice with a knockout of the Lipa gene, which encodes for lysosomal acid lipase (B570770), provide a model for lysosomal acid lipase deficiency. cyagen.com This enzyme is critical for the hydrolysis of cholesteryl esters and triglycerides within the lysosome. cyagen.com Its deficiency leads to the accumulation of these lipids.

Another relevant model involves the knockout of apolipoprotein F (ApoF). In female ApoF knockout mice on a chow diet, there was an observed increase in liver cholesteryl ester content compared to wild-type controls. plos.org Furthermore, knockout models for nuclear receptors like the liver X receptor (LXR) have demonstrated that deficiency in these receptors leads to the accumulation of cholesteryl esters in Sertoli cells, causing infertility. spandidos-publications.com

Gut Microbiota Modulation Studies

The gut microbiota is emerging as a significant modulator of host lipid metabolism. Studies in hamsters have provided evidence that host cholesterol excretion can shape the composition of the gut microbiota. asm.org In these studies, dietary supplementation with plant sterol esters, which increases cholesterol excretion, led to significant shifts in the gut microbial community. asm.org In vitro experiments accompanying this study suggested a modest antibacterial effect of cholesterol and, notably, this compound, on certain gut bacteria when incorporated into model bile micelles. asm.org This points to a potential direct role for this compound in modulating the gut microbial environment. The gut microbiota can also influence cholesterol metabolism by producing short-chain fatty acids from dietary fiber and by modifying bile acids, both of which can impact host cholesterol homeostasis. mdpi.comgutmicrobiotaforhealth.comnih.gov

Emerging Research Frontiers Involving Cholesteryl Linoleate

Antimicrobial Properties and Synergistic Interactions with Antibiotics

Recent research has highlighted the significant role of cholesteryl linoleate (B1235992) as an antimicrobial lipid, contributing to the body's innate host defense mechanisms. nih.govtandfonline.com Studies have demonstrated its direct antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. nih.govnih.gov

Key Research Findings:

Direct Antibacterial Action: Cholesteryl linoleate has been shown to possess inherent antibacterial properties. nih.govnih.gov It is considered a potent antimicrobial lipid with a broad spectrum of activity. nih.gov For instance, liposomal formulations of this compound have demonstrated inhibitory effects against Pseudomonas aeruginosa, Staphylococcus epidermidis, Enterococcus faecalis, and Enterobacter cloacae. nih.gov

Synergistic Effects: A noteworthy area of investigation is the synergistic interaction between this compound and conventional antibiotics. Research has indicated that this compound can enhance the efficacy of antibiotics against resistant bacterial strains. tandfonline.com For example, it has been shown to reinvigorate the susceptibility of vancomycin-resistant Enterococcus faecalis (VRE) to vancomycin (B549263). tandfonline.com This synergistic action allows for a reduction in the required antibiotic dosage to achieve a significant decrease in bacterial concentration. tandfonline.com

Contribution to Mucosal Defense: this compound is a natural component of human nasal fluid and secretions from bronchoepithelial cells. nih.govnih.gov The removal of less-polar lipids, including this compound, from nasal fluid has been found to significantly diminish its inherent antibacterial activity against Pseudomonas aeruginosa. nih.govnih.gov This activity can be partially restored by reintroducing these lipids, underscoring their importance in mucosal immunity. nih.govnih.gov Furthermore, lipids extracted from nasal fluid have demonstrated direct antibacterial activity and act in synergy with antimicrobial peptides like human neutrophil peptide HNP-2. nih.gov

Table 1: Antimicrobial Spectrum of this compound

Bacterial StrainSusceptibility to this compoundReference
Pseudomonas aeruginosaInhibited by liposomal formulations nih.govtandfonline.com
Staphylococcus epidermidisInhibited by liposomal formulations nih.govfrontiersin.org
Enterococcus faecalisInhibited by liposomal formulations nih.gov
Enterobacter cloacaeInhibited by liposomal formulations nih.gov
Vancomycin-Resistant Enterococcus faecalis (VRE)Synergistic inhibition with vancomycin tandfonline.com

Role in Mucosal Immunity and Respiratory Tract Defense

This compound is an integral part of the lipid-mediated innate host defense system within the respiratory tract. nih.govtandfonline.com Its presence in mucosal secretions is crucial for protecting against airborne and aspirated microbes. nih.gov

Detailed Research Findings:

Component of Airway Secretions: this compound, along with other lipids, is a predominant component of normal human nasal fluid and secretions from bronchoepithelial cells. nih.govnih.gov This composition is vital for the continuous removal of inhaled microbes through mucociliary clearance. nih.gov

Innate Immune Effector: Host-derived lipids, including this compound, are now recognized as important effector molecules of innate defense against infections in the airways. mdpi.comnih.gov The removal of these lipids from nasal fluid leads to a decrease in its antibacterial capacity, which can be partially restored upon their re-addition. nih.govtandfonline.com This suggests that cholesteryl esters work in conjunction with other lipids and antimicrobial peptides to effectively deter infection. tandfonline.com

Elevated Levels in Inflammatory Conditions: Interestingly, elevated levels of cholesteryl esters, specifically this compound, have been observed in the sinus secretions of patients with chronic rhinosinusitis and in the bronchoalveolar lavage fluid of individuals with cystic fibrosis. researchgate.net This increase is thought to be a response to chronic infection and inflammation, indicating a contribution of these lipids to the innate host defense of the respiratory tract. mdpi.comresearchgate.net The concentrations found in these patients are comparable to levels shown to have bactericidal activity against Pseudomonas aeruginosa. tandfonline.com

Implications in Neurodegenerative Processes and Lysosomal Storage Disorders

Emerging research is beginning to uncover the involvement of cholesteryl esters, including this compound, in the pathology of neurodegenerative diseases and certain lysosomal storage disorders.

Detailed Research Findings:

Alzheimer's Disease: Recent studies in mouse models of Alzheimer's disease have revealed a link between the accumulation of tau protein, a hallmark of the disease, and the buildup of cholesteryl esters in the brain. news-medical.net Specifically, in areas of the brain with tau deposits, there is a significant accumulation of cholesteryl esters within immune cells called microglia. news-medical.net This accumulation is associated with brain tissue degeneration. news-medical.net Lowering the levels of these cholesteryl esters has been shown to help prevent brain damage and behavioral changes in these models, suggesting a potential therapeutic avenue for neurodegenerative diseases. news-medical.net The genetic risk factor for Alzheimer's, APOE4, is linked to distorted lipid metabolism and the amassing of excess lipids, including cholesteryl esters, in damaged brain regions. news-medical.net

Lysosomal Storage Disorders: Cholesteryl ester storage disease (CESD) is a rare autosomal recessive disorder caused by a deficiency in the enzyme lysosomal acid lipase (B570770) (LAL). nih.govnews-medical.net This deficiency leads to the massive accumulation of cholesteryl esters and triglycerides within lysosomes in various cells and tissues, including the liver, spleen, and macrophages. nih.govnews-medical.netbrieflands.com The buildup of these lipids results in a range of clinical manifestations, from hepatomegaly and liver dysfunction to premature atherosclerosis. nih.govnews-medical.net CESD is considered a milder form of Wolman disease, where LAL activity is nearly absent. nih.govmerckmanuals.com

Contribution to Metabolic Associated Steatotic Liver Disease (MASLD) Pathogenesis

Dysregulation of lipid metabolism, including the handling of cholesteryl esters, is a central feature in the development and progression of Metabolic Associated Steatotic Liver Disease (MASLD), formerly known as non-alcoholic fatty liver disease (NAFLD).

Detailed Research Findings:

Hepatic Lipid Accumulation: MASLD is characterized by the excessive accumulation of lipids, primarily triglycerides, in the liver. binasss.sa.cr However, alterations in cholesterol metabolism are also critically involved. xiahepublishing.com In MASLD, there is often an imbalance in hepatic cholesterol uptake, synthesis, and efflux. xiahepublishing.commdpi.com

Progression to Steatohepatitis (MASH): The accumulation of free cholesterol and cholesteryl esters can be cytotoxic to hepatocytes, a process known as lipotoxicity. wjgnet.com This lipotoxicity is a key factor in the progression from simple steatosis (MASLD) to the more severe form, metabolic dysfunction-associated steatohepatitis (MASH), which is characterized by inflammation and liver cell damage. wjgnet.comnih.gov Elevated levels of hepatic free cholesterol have been observed in patients with MASH. nih.gov

Systemic Dyslipidemia: Patients with MASLD often exhibit atherogenic dyslipidemia, characterized by elevated plasma triglycerides, low levels of high-density lipoprotein (HDL) cholesterol, and often elevated low-density lipoprotein (LDL) cholesterol. mdpi.commdpi.com This reflects the systemic nature of the metabolic dysregulation that drives MASLD.

Application in Liposomal Delivery Systems for Antimicrobial Agents

The physicochemical properties of this compound make it a valuable component in the development of liposomal delivery systems, particularly for antimicrobial agents. Liposomes are microscopic spherical vesicles that can encapsulate and transport drugs.

Detailed Research Findings:

Enhanced Antimicrobial Delivery: this compound can be incorporated into liposomes to serve as a carrier for antimicrobial agents. tandfonline.comd-nb.info This approach has been shown to be effective against a variety of bacteria, including multidrug-resistant strains. d-nb.info The liposomal formulation can facilitate the interaction of the antimicrobial lipid with the bacterial membrane. mdpi.com

Synergistic Formulations: Liposomes containing this compound have been used to deliver this antimicrobial lipid in combination with other antimicrobial compounds, such as antibiotics and antimicrobial peptides. tandfonline.commdpi.com For example, this compound delivered in liposomes has been shown to work synergistically with the antibiotic vancomycin against vancomycin-resistant Enterococcus faecalis. tandfonline.com

Anti-Biofilm Activity: Biofilms are structured communities of bacteria that are notoriously difficult to eradicate. Liposomal formulations containing this compound have shown promise in disrupting biofilm formation. mdpi.commdpi.com In combination with human beta-defensin 2, this compound-containing liposomes caused a significant breakup of the microbial mat of Pseudomonas aeruginosa biofilms, suggesting a structural change on the bacterial surface that interferes with biofilm integrity. mdpi.com

Mechanism of Action: The fusogenic nature of liposomes, owing to their lipid bilayer structure, allows them to fuse with bacterial membranes. mdpi.comfrontiersin.org This facilitates the direct delivery of the encapsulated antimicrobial agent, such as this compound, into the bacterium, potentially overcoming resistance mechanisms. mdpi.com

Q & A

Q. What are the standard methods for quantifying cholesteryl linoleate in biological samples, and what are their limitations?

Enzymatic assays measure total and free cholesterol but lack specificity for individual cholesteryl esters like this compound. To directly quantify its fatty acid composition, liquid chromatography-mass spectrometry (LC/MS) with deuterated internal standards (e.g., (2β,3α,6-²H₃)this compound) is required. This approach improves sensitivity and accuracy, especially for trace amounts in cell culture media or non-plasma fluids . However, challenges include synthesizing stable isotope-labeled standards and optimizing chromatographic separation for isomers.

Q. How can this compound be efficiently extracted from tissues for lipidomic analysis?

The Bligh-Dyer method (chloroform:methanol:water, 1:2:0.8 v/v) is rapid (<10 minutes) and effective for isolating total lipids, including cholesteryl esters, from tissues like arterial walls or macrophages. For high-purity extracts, the Folch method (chloroform:methanol, 2:1 v/v) with multiple washing steps is preferred, though it is more time-consuming. Both methods require validation via thin-layer chromatography (TLC) or LC/MS to confirm lipid integrity and avoid oxidation artifacts .

Q. What experimental models are used to study this compound accumulation in atherosclerosis?

In vitro models use acetylated or oxidized LDL incubated with macrophages to mimic lipid droplet formation. For example, lipidomics of RAW 264.7 macrophages treated with Chs-LDL (this compound-rich LDL) showed 50.6% accumulation of this compound in lipid droplets, reflecting unprocessed lysosomal storage, a hallmark of atherogenesis . In vivo models involve analyzing aortic plaques for cholesteryl ester profiles, though studies show no correlation between ester concentration and age, suggesting complex metabolic regulation .

Advanced Research Questions

Q. How can isotopic labeling resolve contradictions in this compound metabolic flux studies?

Deuterated this compound (e.g., ²H₃-labeled) enables precise tracking of ester hydrolysis and re-esterification in lipoprotein metabolism. For instance, LC/MS with isotope dilution quantifies trace amounts in cell media, distinguishing endogenous vs. exogenous pools. This method addresses discrepancies in studies where enzymatic assays overestimate ester turnover due to non-specific hydrolysis .

Q. What experimental designs mitigate variability in cellular uptake data for this compound nanoemulsions?

Nanoemulsion studies must control particle size (e.g., 120–150 nm via dynamic light scattering), pH stability, and lipid peroxidation rates. For example:

  • This compound nanoemulsions exhibit higher peroxidation (−16.0 mV zeta potential at baseline vs. −44.0 mV after 210 days), requiring antioxidants like α-tocopherol in cell incubations .
  • Cell-type specificity matters: endothelial cells (HUVEC) show higher uptake of cholesteryl oleate, while macrophages preferentially internalize cholesteryl stearate. Use multi-cell-line validation (e.g., HUVEC, fibroblasts, monocytes) to contextualize uptake mechanisms .

Q. How do enzymatic oxidation products of this compound contribute to plaque instability?

15-Lipoxygenase (15-LO) metabolizes this compound in LDL to 13-HODE cholesteryl ester , a pro-inflammatory mediator extracted from atherosclerotic lesions. Conflicting studies on its role arise from differences in oxidation protocols (e.g., Cu²⁺-catalyzed vs. enzymatic). To standardize, use mass spectrometry to quantify 13-HODE and validate via ex vivo plaque lipidomics .

Q. What statistical approaches reconcile contradictory findings in cholesteryl ester profiling across studies?

Principal component analysis (PCA) of lipidomic datasets (e.g., cholesteryl palmitate, oleate, linoleate) can cluster samples by metabolic phenotype rather than age or baseline lipid levels. For example, PCA of aortic plaque data separated samples into two groups based on ester composition, highlighting the need for multivariate analysis to account for biological heterogeneity .

Methodological Considerations

  • Sample Preparation : Avoid prolonged storage of this compound extracts; peroxidation increases zeta potential instability in nanoemulsions .
  • Analytical Validation : Cross-validate LC/MS data with enzymatic assays for total cholesterol to detect matrix interference .
  • Cell Models : Use Ac-LDL-treated macrophages to study ester hydrolysis vs. Chs-LDL for lysosomal storage pathology .

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Cholesteryl Linoleate

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